(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Overview
Description
“(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate”, also known as PyAOP, is a coupling reagent used in solid phase peptide synthesis . It is a derivative of the HOAt family of coupling reagents . It is preferred over HATU because it does not side react at the N-terminus of the peptide .
Synthesis Analysis
PyAOP is prepared by the reaction of tripyrrolidinophosphine with CCl4, or trispyrrolidinophosphine oxide with POCl3, then with KPF6/H2O, and the reaction of HOAt/NEt3 (1-hydroxy-7-azabenzotriazole/triethyl amine) on PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) .Molecular Structure Analysis
The molecular formula of PyAOP is C17H27F6N7OP2 . Its molecular weight is 521.38 .Chemical Reactions Analysis
PyAOP is a coupling reagent that mediates amide bond formation with the efficiency of HATU but without the risk of guanidine formation . This makes it the reagent of choice for peptide cyclization .Physical And Chemical Properties Analysis
PyAOP is a colorless crystal . It has a melting point of 163-168 °C . It is soluble in CH2Cl2, CHCl3, DMF, DMSO, NMP, THF, CH3CN, and acetone .Scientific Research Applications
Peptide Synthesis Enhancement
- PyAOP is identified as a reagent for carboxylic acid activation, especially used in peptide synthesis. Its physical properties, such as solubility in various solvents and its form as colorless crystals, are noted. This reagent's toxicological properties have not been extensively investigated, but it is commercially available and has specific preparative methods (Coste & Jouin, 2003).
Preventing Epimerization in Peptide Synthesis
- The simultaneous use of 1-hydroxy-7-azabenzotriazole and CuCl2 with PyAOP has been found effective in eliminating the enantiomerization of the carboxy-terminal amino acid residue in peptide synthesis by the segment condensation strategy (Nishiyama, Ishizuka & Kurita, 2001).
Synthesis of Nucleoside-like Compounds
- PyAOP is utilized in the synthesis of 1-alkoxy-1H-benzo and 7-azabenzotriazoles from peptide coupling agents. The study explores its reaction with alcohols in the presence of a base to produce these compounds, demonstrating broader utility in preparing acyclic nucleoside-like compounds (Lakshman et al., 2014).
Non-Mutagenic in Peptide Bond Formation
- PyAOP, along with HOAt, another peptide bond-forming reagent, has been tested and found to be non-mutagenic in the bacterial reverse mutation (Ames) test. This is significant for their use as common pharmaceutical synthesis reagents (Nicolette et al., 2016).
Solid-Phase Peptide Synthesis
- PyAOP and its corresponding uronium and phosphonium salts have shown superiority over their benzotriazole analogs in solid-phase peptide synthesis, enabling automated synthesis of peptides containing hindered amino acids (Carpino et al., 1994).
Other Applications in Peptide Synthesis
- Several studies have explored the use of PyAOP in different contexts of peptide synthesis, such as synthesizing N-methyl-rich peptides, modifying protein functional groups, and synthesizing large peptides efficiently (Teixidó et al., 2008), (Krusemark et al., 2008), (Nokihara et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tripyrrolidin-1-yl(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7OP.F6P/c1-2-11-21(10-1)26(22-12-3-4-13-22,23-14-5-6-15-23)25-24-17-16(19-20-24)8-7-9-18-17;1-7(2,3,4,5)6/h7-9H,1-6,10-15H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZAHNDHLWAZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=N5)N=N4.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27F6N7OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935424 | |
Record name | [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |
CAS RN |
156311-83-0 | |
Record name | Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156311-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Hydroxy-3H-1,2,3-triazolo[4,5-b]pyridinato-O)tri-1-pyrrolidinyl-phosphorus hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ((7-AZABENZOTRIAZOL-1-YL)OXY)TRIS(PYRROLIDINO)PHOSPHONIUM HEXAFLUOROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z532MU8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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